molecular formula C26H18Br2 B3158612 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) CAS No. 859315-37-0

4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)

Cat. No.: B3158612
CAS No.: 859315-37-0
M. Wt: 490.2 g/mol
InChI Key: LUSFLSAYXQSMPB-UHFFFAOYSA-N
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Description

4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) is a chemical compound with the molecular formula C26H18Br2. It is known for its unique structure, which includes two bromobenzene groups attached to a central diphenylethene core. This compound is used in various scientific research applications due to its distinctive properties .

Mechanism of Action

Target of Action

Similar compounds, such as tetraphenylethene (tpe) derivatives, have been known to interact with various biological targets .

Mode of Action

It is known that similar compounds, such as tpe derivatives, exhibit aggregation-induced emission (aie) properties . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in their aggregation state and subsequent emission properties.

Biochemical Pathways

Based on the aie properties of similar compounds , it can be inferred that the compound might affect pathways related to aggregation and emission properties of biological targets.

Result of Action

Based on the aie properties of similar compounds , it can be inferred that the compound might induce changes in the aggregation state and emission properties of its biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) typically involves the reaction of 4-bromobenzophenone with diphenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of bromine atoms.

    Poly(tetraphenylethene): A polymeric form with similar structural motifs.

    4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Contains carboxylic acid groups instead of bromine atoms.

Uniqueness

4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific chemical modifications and interactions .

Properties

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)-2,2-diphenylethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSFLSAYXQSMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)
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